molecular formula C4H11NO B041753 (R)-3-aminobutan-1-ol CAS No. 61477-40-5

(R)-3-aminobutan-1-ol

Cat. No. B041753
Key on ui cas rn: 61477-40-5
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912219B2

Procedure details

A mixture of 3-aminobutan-1-ol (1.8 g, 20.2 mmol), 4-bromo-2-fluorobenzaldehyde (4.1 g, 20.2 mmol), and ZnCl2 (28 mg, 0.202 mmol) in MeOH (20 mL) was stirred at ambient temperature for 1 hour. To the mixture at 0° C. was added NaBH4 (3.84 g, 101 mmol) and stirred at ambient temperature for 22 hours. The reaction mixture was quenched with H2O and extracted with EtOAc (30 mL×4). The extracts were combined, washed with brine (20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography using petroleumn ether/EtOAc (5/1) and EtOAc/NEt3 (500/1) as eluting solvents to afford 3-(4-bromo-2-fluorobenzylamino)butan-1-ol as corlorless oil (3.2 g, 57%). 1H-NMR (500 MHz, CDCl3) δ 7.25-7.20 (m, 3H), 3.90 (d, 1H), 3.87-3.83 (m, 1H), 3.77-3.173 (m, 2H), 3.00-2.93 (m, 2H), 1.77-1.71 (m, 1H), 1.59-1.52 (m, 1H), 1.20 (d, 3H); LCMS (ESI): m/z=276.1 [M+H]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mg
Type
catalyst
Reaction Step One
Name
Quantity
3.84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[C:10]([F:16])[CH:9]=1.[BH4-].[Na+]>CO.[Cl-].[Cl-].[Zn+2]>[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5])=[C:10]([F:16])[CH:9]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC(CCO)C
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
28 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
3.84 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 mL×4)
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
as eluting solvents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(CNC(CCO)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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